(R)-ONO-2952

Description

Background of Translocator Protein 18 kDa (TSPO) as a Fundamental Research Target

The Translocator Protein 18 kDa (TSPO), also known historically as the peripheral benzodiazepine (B76468) receptor, is a ubiquitous mitochondrial protein primarily located in the outer mitochondrial membrane bmbreports.orgwikipedia.orgplos.org. While found in various tissues, including steroid-producing organs, liver, heart, and the immune system, TSPO is notably expressed in the central nervous system, particularly in glial cells like microglia and astrocytes bmbreports.orgwikipedia.orguni-regensburg.demdpi.comfrontiersin.org.

TSPO has been a fundamental research target due to its involvement in a diverse array of cellular functions. These include mitochondrial cholesterol transport, which is considered a rate-limiting step in steroid hormone synthesis, porphyrin transport and heme synthesis, apoptosis, cell proliferation, and the transport of ions and metabolites bmbreports.orgwikipedia.orgplos.orguni-regensburg.denih.gov. Its expression levels have been observed to correlate with neuropathology and inflammation, positioning it as both a potential biomarker for conditions like brain injury and inflammation and a therapeutic target bmbreports.orgwikipedia.orgfrontiersin.orgbohrium.comnih.govnih.gov. Research utilizing TSPO-binding ligands has aimed to elucidate its roles in mitochondrial function, calcium homeostasis, and cell survival and death nih.gov.

Rationale for TSPO Antagonism as a Therapeutic Modality in Translational Research

The rationale for exploring TSPO antagonism as a therapeutic modality stems from the observed roles of TSPO in various pathological processes, particularly those involving neuroinflammation and stress responses. TSPO expression is often upregulated in activated microglia during neuroinflammation, making it an attractive target for anti-inflammatory and neuroprotective strategies in neurological and neuropsychiatric diseases bmbreports.orgfrontiersin.orgbohrium.com.

While TSPO is implicated in steroidogenesis, and some TSPO ligands have been shown to stimulate the production of neuroactive steroids with anxiolytic properties, the precise mechanisms by which TSPO ligands exert their pharmacological effects are still under investigation bmbreports.orgwikipedia.orgbohrium.com. The potential for TSPO antagonists to modulate neuroinflammation and stress-related pathways without the side effects associated with traditional psychotropic drugs like benzodiazepines has driven translational research efforts bohrium.commedchemexpress.com.

Preclinical studies investigating TSPO antagonism have explored its potential in conditions such as sepsis-associated encephalopathy, where ONO-2952 suppressed the release of pro-inflammatory cytokines and mitochondrial reactive oxygen species in cultured microglia patsnap.com. Furthermore, research in animal models of chronic social defeat stress has suggested that targeting TSPO could be a strategy for developing antidepressants that reduce susceptibility to chronic stress patsnap.com. The involvement of TSPO in the inflammatory response and its upregulation in activated macrophages also suggest a potential role in metabolic diseases like obesity plos.org. Additionally, TSPO has been investigated as a potential target in cancer research due to its involvement in cell proliferation and apoptosis, with studies suggesting that high TSPO levels might confer susceptibility to antagonist-induced cell death nih.govresearchgate.netnih.gov.

Overview of ONO-2952's Development Trajectory from Preclinical Investigations to Clinical Research

ONO-2952 has progressed through various stages of research, beginning with preclinical investigations to characterize its properties and evaluate its potential therapeutic effects in relevant models. Preclinical studies have established ONO-2952 as a potent, selective, and orally active TSPO antagonist medchemexpress.commedchemexpress.com. Its binding affinity for both rat and human TSPO has been reported in the nanomolar range medchemexpress.commedchemexpress.comnih.gov. Selectivity studies have indicated that ONO-2952 exhibits good selectivity for TSPO over a wide range of other receptors, transporters, ion channels, and enzymes medchemexpress.commedchemexpress.comnih.gov.

Detailed preclinical research has focused on the effects of ONO-2952 in animal models of stress and inflammation. For instance, studies in rats have shown that ONO-2952 can suppress restraint stress-induced defecation and conditioned fear stress-induced freezing behavior medchemexpress.comnih.gov. These effects were associated with brain TSPO occupancy medchemexpress.comnih.gov. ONO-2952 has also been shown to inhibit both neurosteroid accumulation and noradrenaline release in the brains of rats exposed to acute stress medchemexpress.comnih.gov. In models of sepsis-associated encephalopathy, ONO-2952 pretreatment suppressed the activation of TSPO-expressing microglia in the hippocampus of mice and reduced pro-inflammatory cytokine production patsnap.com.

Based on promising preclinical findings, ONO-2952 has advanced into clinical research. It has been investigated in clinical trials, including studies for conditions like diarrhea-predominant irritable bowel syndrome (IBS-D) patsnap.comdrugbank.comfrontiersin.orgidrblab.netclinconnect.ionih.gov. A Phase 2, multi-center, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of ONO-2952 in female subjects with IBS-D patsnap.comnih.gov. While improvements in IBS symptoms were observed with ONO-2952 compared to placebo in per-protocol analyses, these did not consistently reach statistical significance at the 5% level for all co-primary endpoints nih.gov. However, the study indicated evidence of clinical efficacy and suggested that further evaluation was warranted nih.gov. Another completed Phase 1 study utilized PET imaging with [11C]PBR28 to evaluate brain TSPO occupancy of ONO-2952 in healthy adult subjects, demonstrating dose-dependent engagement of ONO-2952 to brain TSPO patsnap.comresearchgate.net.

The development trajectory of ONO-2952 highlights the process of translating preclinical observations of TSPO antagonism into clinical investigations to assess therapeutic potential in human diseases.

Here is a summary of some research findings related to ONO-2952:

| Study Type | Model/Subjects | Key Finding | Source |

| Preclinical (Rat) | Restraint stress model | Suppressed restraint stress-induced defecation with >50% brain TSPO occupancy. | medchemexpress.comnih.gov |

| Preclinical (Rat) | Conditioned fear stress model | Suppressed conditioned fear stress-induced freezing behavior. | medchemexpress.comnih.gov |

| Preclinical (Rat) | Acute stress | Inhibited neurosteroid accumulation and noradrenaline release in the brain. | medchemexpress.comnih.gov |

| Preclinical (Mouse) | LPS-induced sepsis-associated encephalopathy | Suppressed activation of TSPO-expressing microglia and reduced pro-inflammatory cytokines. | patsnap.com |

| Preclinical (Mouse) | Chronic social defeat stress | Ameliorated impairments in social avoidance and anxiety-like behaviors, suppressed pro-inflammatory cytokines. | patsnap.com |

| Preclinical (Rat) | Stress-induced stool abnormality/abdominal pain | Attenuated stress-induced defecation and rectal hyperalgesia. | patsnap.com |

| Clinical (Phase 1) | Healthy adult subjects | Demonstrated dose-dependent brain TSPO occupancy [20-200 mg]. | patsnap.comresearchgate.net |

| Clinical (Phase 2) | Female subjects with IBS-D | Showed evidence of clinical efficacy in reducing IBS-related symptoms. | nih.gov |

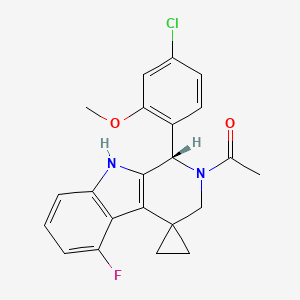

Structure

2D Structure

3D Structure

Properties

CAS No. |

895169-20-7 |

|---|---|

Molecular Formula |

C22H20ClFN2O2 |

Molecular Weight |

398.9 g/mol |

IUPAC Name |

1-[(1S)-1-(4-chloro-2-methoxyphenyl)-5-fluorospiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,1'-cyclopropane]-2-yl]ethanone |

InChI |

InChI=1S/C22H20ClFN2O2/c1-12(27)26-11-22(8-9-22)19-18-15(24)4-3-5-16(18)25-20(19)21(26)14-7-6-13(23)10-17(14)28-2/h3-7,10,21,25H,8-9,11H2,1-2H3/t21-/m0/s1 |

InChI Key |

ZBQMTQGDBFZUBG-NRFANRHFSA-N |

Isomeric SMILES |

CC(=O)N1CC2(CC2)C3=C([C@@H]1C4=C(C=C(C=C4)Cl)OC)NC5=C3C(=CC=C5)F |

Canonical SMILES |

CC(=O)N1CC2(CC2)C3=C(C1C4=C(C=C(C=C4)Cl)OC)NC5=C3C(=CC=C5)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-((1S)-1-(4-chloro-2-methoxyphenyl)-5-fluoro-1,9-dihydrospiro(beta-carboline-4,1'-cyclopropan)-2(3H)-yl)ethanone ONO-2952 |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Ono 2952

Mechanism of Action as a Selective Translocator Protein 18 kDa (TSPO) Antagonist

ONO-2952 functions as a selective antagonist of the translocator protein 18 kDa (TSPO). TSPO is a mitochondrial protein found in the central nervous system (CNS), notably expressed on microglia, and is implicated in various cellular functions, including neurosteroidogenesis and inflammatory responses. patsnap.comresearchgate.netnih.gov By acting as a TSPO antagonist, ONO-2952 modulates pathways associated with this protein. patsnap.comresearchgate.net

Characterization of ONO-2952 Binding Affinity and Selectivity for TSPO Over Off-Targets

ONO-2952 demonstrates potent and selective binding to TSPO. Studies have reported Ki values ranging from 0.33 to 9.30 nM for both rat and human TSPO. medchemexpress.comprobechem.com This indicates a high affinity for the target protein. Investigations into its selectivity against a broad panel of off-targets, including receptors, transporters, ion channels, and enzymes, have shown that ONO-2952 exhibits good selectivity. medchemexpress.comprobechem.com At a concentration of 10 µM, ONO-2952 showed less than 50% inhibition against 98 off-targets. medchemexpress.com For the targets where inhibition at 10 µM was 50% or greater, subsequent Ki or IC50 determinations revealed that ONO-2952's affinity for these off-targets was significantly lower than its affinity for TSPO. medchemexpress.com Specifically, Ki values for melatonin (B1676174) 2, progesterone (B1679170) B, and adrenergic α2C receptors were less than 1 µM, but still at least 59 times lower than the affinity for TSPO. medchemexpress.com The affinity for the GABAA receptor was reported to be more than 600 times lower than that for TSPO. medchemexpress.com

The following table summarizes the binding affinity of ONO-2952 for rat and human TSPO:

| Target | Species | Ki (nM) |

| TSPO (18 kDa) | Rat | 0.33 - 9.3 |

| TSPO (18 kDa) | Human | 0.33 - 9.3 |

Data derived from research findings. medchemexpress.comprobechem.com

Positron Emission Tomography (PET) studies in conscious rhesus monkeys using [11C]PBR28, a TSPO ligand, have shown that orally administered ONO-2952 dose-dependently decreases [11C]PBR28 uptake, indicating engagement with brain TSPO. nih.govresearchgate.net Quantitative analysis revealed that TSPO occupancy increased in parallel with plasma concentration, reaching levels up to 100%. nih.govresearchgate.net In rats, a plasma concentration of 118 ± 24 ng/ml of ONO-2952 was associated with substantial TSPO occupancy in the brain. researchgate.net

Modulation of Neurosteroidogenesis Pathways Mediated by TSPO

TSPO is known to play a role in neurosteroidogenesis, the process by which steroids are synthesized in the brain. patsnap.comresearchgate.netnih.gov ONO-2952, as a TSPO antagonist, has been shown to inhibit stress-induced accumulation of neurosteroids in the rat brain. researchgate.netnih.govresearchgate.netnih.gov While the precise mechanisms by which TSPO ligands influence neurosteroidogenesis are still being elucidated, the binding of ONO-2952 to TSPO appears to modulate this pathway, particularly under conditions of stress. researchgate.net

Impact on Central Noradrenergic System Activity and Stress Responses

ONO-2952 has demonstrated effects on the central noradrenergic system and stress responses in preclinical models. The compound inhibits excessive activation of the noradrenergic system in the brain, which is implicated in stress. medchemexpress.commedchemexpress.com Studies in rats have shown that ONO-2952 inhibits noradrenaline release in the brain following acute stress exposure. researchgate.netnih.govresearchgate.netnih.gov This inhibitory effect on stress-induced noradrenaline release was attenuated by co-treatment with a TSPO agonist, suggesting a TSPO-mediated mechanism. nih.gov

Behavioral studies in rats have further supported the anti-stress effects of ONO-2952. Oral administration of ONO-2952 dose-dependently suppressed restraint stress-induced defecation in rats, with significant effects observed at doses resulting in brain TSPO occupancy of 50% or more. medchemexpress.comnih.gov ONO-2952 also suppressed conditioned fear stress-induced freezing behavior in rats. medchemexpress.comnih.gov These effects were comparable to those of diazepam in stress models, but notably, ONO-2952 did not impair learning and memory in a passive avoidance learning test, unlike diazepam. probechem.comnih.gov In mice subjected to chronic social defeat stress, ONO-2952 treatment ameliorated impairments in social avoidance and anxiety-like behaviors. nih.govresearchgate.net These findings suggest that ONO-2952 exerts anti-stress effects in animal models of depression and stress-related disorders. nih.govnih.govresearchgate.net

ONO-2952 Effects on Neuroinflammatory Processes

Neuroinflammation, characterized by the activation of microglial cells in the CNS, is implicated in various neurological and psychiatric disorders, including those related to stress. patsnap.comnih.govresearchgate.netspringermedizin.de TSPO is highly expressed on activated microglia and is considered a biomarker for brain injury and inflammation. patsnap.comnih.govresearchgate.net ONO-2952 has been investigated for its ability to modulate neuroinflammatory processes.

Suppression of Pro-inflammatory Cytokine Production in Microglial Cells

In vitro studies using cultured microglia stimulated by lipopolysaccharide (LPS) have shown that ONO-2952 suppresses the release of pro-inflammatory cytokines. patsnap.comnih.govresearchgate.net This includes the significant suppression of LPS-induced production of cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). patsnap.comnih.govresearchgate.net This effect on cytokine production suggests a direct anti-inflammatory action of ONO-2952 on microglial cells.

Inhibition of Stress-Induced Microglial Hyperactivation in the Central Nervous System

Preclinical models have reported that stress, such as social defeat stress, activates microglial cells in the CNS. patsnap.comresearchgate.netnih.govresearchgate.net This microglial hyperactivation is associated with increased production of pro-inflammatory cytokines in limbic areas of the brain, regions implicated in depressive-like behaviors. patsnap.comnih.govresearchgate.net ONO-2952 treatment has been shown to inhibit this stress-induced microglial hyperactivation. patsnap.comnih.govresearchgate.net Histological analysis in mice subjected to LPS injection, a model of endotoxemia and neuroinflammation, revealed that ONO-2952 pretreatment suppressed the activation of TSPO-expressing microglia in the hippocampus. patsnap.comnih.govresearchgate.net This suppression of microglial activation and associated pro-inflammatory cytokine production by ONO-2952 in stress and neuroinflammation models highlights its potential to mitigate neuroinflammatory processes in the CNS. patsnap.comnih.govnih.govresearchgate.netresearchgate.net

Attenuation of Mitochondrial Reactive Oxygen Species Generation

The translocator protein 18 kDa (TSPO) is a protein located in the mitochondria, particularly expressed on microglia within the central nervous system. nih.govlabsolu.canih.gov TSPO has been implicated in various cellular processes, including inflammatory responses. uni.lu Microglial hyperactivation is associated with neuroinflammation and can lead to an increase in the production of pro-inflammatory cytokines and mitochondrial reactive oxygen species (ROS). nih.govlabsolu.ca Mitochondria are recognized as a significant source of intracellular ROS.

Research investigating the pharmacological effects of ONO-2952, a TSPO antagonist, has explored its impact on neuroinflammation and associated cellular processes. An in vitro analysis conducted using cultured microglia stimulated with lipopolysaccharide (LPS) demonstrated that ONO-2952 suppressed the release of mitochondrial reactive oxygen species. nih.govlabsolu.ca This finding suggests that ONO-2952 can attenuate the increased mitochondrial ROS generation that occurs in activated microglia.

Further supporting the link between TSPO and ROS production, studies have shown that overexpression of TSPO in astrocytic cells induced the production of ROS, and this effect was mitigated by treatment with a TSPO antagonist. uni.lu

Preclinical Research and Disease Modeling of Ono 2952

In Vitro Studies on Cellular Mechanisms of ONO-2952 Action

In vitro research has focused on understanding how ONO-2952 interacts with cellular components, particularly microglia, and its impact on inflammatory processes.

Investigations in Cultured Microglial Cell Models

Studies utilizing cultured microglial cell models have provided insights into the direct effects of ONO-2952 on these immune cells of the central nervous system. Research has shown that ONO-2952 can suppress the activation of TSPO-expressing microglia induced by lipopolysaccharide (LPS) in the hippocampus of mice acs.org. In cultured microglia stimulated by LPS, ONO-2952 has been observed to suppress the release of pro-inflammatory cytokines and mitochondrial reactive oxygen species patsnap.comnih.govresearchgate.net.

Assessment of Inflammatory Marker Modulation in Cellular Assays

Cellular assays have been employed to assess the ability of ONO-2952 to modulate the levels of inflammatory markers. In cultured microglia stimulated with LPS, ONO-2952 suppressed the release of pro-inflammatory cytokines patsnap.comnih.govresearchgate.net. The suppression of pro-inflammatory cytokine production was also observed in animals treated with ONO-2952 during chronic social defeat stress patsnap.comnih.govresearchgate.net. Specifically, in rat primary mixed glial cell cultures, ONO-2952 suppressed the production of TNF-α and IL-6 induced by LPS portico.org.

A summary of findings from in vitro studies is presented in the table below:

| Cell Model | Stimulus | Observed Effect of ONO-2952 | Relevant Markers Modulated | Source |

| Cultured Microglia | LPS | Suppression of microglial activation | TSPO expression | acs.org |

| Cultured Microglia | LPS | Suppression of pro-inflammatory cytokine release | Pro-inflammatory cytokines | patsnap.comnih.govresearchgate.net |

| Cultured Microglia | LPS | Suppression of mitochondrial reactive oxygen species production | Mitochondrial reactive oxygen species | patsnap.comnih.govresearchgate.net |

| Rat Primary Mixed Glial Cells | LPS | Suppression of pro-inflammatory cytokine production | TNF-α, IL-6 | portico.org |

In Vivo Animal Models for Stress-Related Disorders and Neuropsychiatric Conditions

In vivo studies using animal models have been crucial in evaluating the potential therapeutic effects of ONO-2952 in the context of stress-related disorders and neuropsychiatric conditions, particularly those linked to psychological stress and neuroinflammation patsnap.comnih.govresearchgate.net.

Models of Irritable Bowel Syndrome (IBS) Pathophysiology

Animal models designed to mimic aspects of Irritable Bowel Syndrome (IBS) pathophysiology, which is often exacerbated by psychological stress, have been utilized to investigate the effects of ONO-2952 patsnap.commdpi.comfrontiersin.org.

Stress-induced defecation models in rats have been used to assess the impact of ONO-2952 on stress-related gastrointestinal dysfunction. Oral administration of ONO-2952 has been shown to dose-dependently suppress restraint stress-induced defecation in rats medchemexpress.comkklmed.combiocompare.comnih.gov. This effect was observed at doses of 0.3 mg/kg or higher, correlating with brain TSPO occupancy of more than 50% medchemexpress.comnih.gov. ONO-2952 attenuated stress-induced defecation in preclinical rat models frontiersin.org.

Data from stress-induced defecation models are summarized below:

| Animal Model | Stress Type | Administration Route | Observed Effect of ONO-2952 | Source |

| Male Sprague Dawley rats | Restraint stress | Oral | Dose-dependent suppression of stress-induced defecation | medchemexpress.comkklmed.combiocompare.comnih.gov |

| Preclinical rat models | Stress-induced | Oral | Attenuated stress-induced defecation | frontiersin.org |

Visceral hyperalgesia, a key symptom of IBS, has also been evaluated in animal models treated with ONO-2952. ONO-2952 has been reported to reduce visceral hyperalgesia in rat models mdpi.commdpi.comsigmaaldrich.com. Oral administration of ONO-2952 attenuated rectal hyperalgesia in rats patsnap.comresearchgate.netfrontiersin.org. The efficacy of ONO-2952 in attenuating rectal hyperalgesia in rats was found to be equivalent to that of a 5-HT3 receptor antagonist patsnap.comresearchgate.net.

Findings from visceral hyperalgesia models are presented in the table below:

| Animal Model | Condition | Administration Route | Observed Effect of ONO-2952 | Comparison (if any) | Source |

| Rat models | Visceral hyperalgesia | Not specified | Reduces visceral hyperalgesia | Not specified | mdpi.commdpi.comsigmaaldrich.com |

| Rats | Rectal hyperalgesia | Oral | Attenuated rectal hyperalgesia | Equivalent to 5-HT3 antagonist | patsnap.comresearchgate.net |

| Preclinical rat models | Rectal hyperalgesia | Oral | Attenuated rectal hyperalgesia | Not specified | frontiersin.org |

ONO-2952 has demonstrated promising preclinical results in both in vitro and in vivo models, suggesting its potential as a therapeutic agent for stress-related disorders and neuropsychiatric conditions, particularly those involving neuroinflammation and visceral hypersensitivity.

Evaluation in Stress-Induced Defecation Models

Models of Depressive-Like and Anxiety-Related Behaviors

Animal models simulating conditions that induce depressive-like and anxiety-related behaviors have been used to assess the potential therapeutic utility of ONO-2952.

Efficacy in Chronic Social Defeat Stress Paradigms

Chronic social defeat stress (CSDS) is a widely used animal model that induces persistent behavioral changes relevant to depression and anxiety. In mice subjected to CSDS, treatment with ONO-2952 has demonstrated an ameliorating effect on impairments in social avoidance and anxiety-like behaviors. patsnap.comresearchgate.netnih.gov This suggests that ONO-2952 may exert an anti-stress effect in this model of depression. patsnap.comresearchgate.netnih.gov The observed effects in the CSDS model indicate that targeting TSPO with an antagonist like ONO-2952 could be a potential strategy for developing antidepressants that reduce susceptibility to chronic stress. patsnap.comresearchgate.netnih.gov

Analysis of Anxiety-Like Behaviors (e.g., social avoidance, conditioned fear)

Beyond the chronic social defeat stress paradigm, ONO-2952 has been evaluated for its impact on various anxiety-like behaviors. In rats, oral administration of ONO-2952 suppressed cholecystokinin-induced anxiety-like behavior with an efficacy comparable to that of psychotropic drugs. patsnap.com ONO-2952 has also been shown to suppress conditioned fear stress-induced freezing behavior in rats. nih.goviomcworld.orgmedchemexpress.com In the elevated plus maze test, ONO-2952 administration attenuated the increase in anxiety-like behavior observed in mice exposed to chronic stress. kyushu-u.ac.jp Furthermore, in the chronic social defeat stress model, ONO-2952 treatment ameliorated impairments in social avoidance. patsnap.comresearchgate.netnih.gov

Studies in Neuroinflammatory Animal Models

Given the proposed role of TSPO in neuroinflammation, studies have investigated the effects of ONO-2952 in animal models where neuroinflammation is a key feature.

Amelioration of Endotoxemia-Induced Neuroinflammation

Systemic injection of lipopolysaccharide (LPS) is a common method to induce endotoxemia and associated neuroinflammation in animal models. Pretreatment with ONO-2952 in a murine endotoxemia model exhibited an anti-inflammatory effect, significantly suppressing the LPS-induced production of pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-1β. nih.govresearchgate.net These anti-inflammatory effects were associated with a significant recovery from behavioral inhibition, as demonstrated by improved locomotor activity in open field analysis. nih.govresearchgate.net Pharmacological inhibition of TSPO with ONO-2952, similar to genetic deletion of the TSPO gene, ameliorated neuroinflammation in this model. nih.govresearchgate.nethiroshima-u.ac.jp

Histological Analysis of Microglial Activation in Brain Regions

Microglial activation is a hallmark of neuroinflammation and is often assessed through histological analysis. In mice subjected to chronic social defeat stress, microglia predominantly expressed TSPO in limbic areas implicated in depressive-like behaviors, including the amygdala, ventral hippocampus, and nucleus accumbens. patsnap.comresearchgate.netnih.gov An increase in the production of pro-inflammatory cytokines in vivo was associated with this microglial activation. patsnap.comnih.gov Treating animals with ONO-2952 during CSDS suppressed pro-inflammatory cytokine production. patsnap.comresearchgate.netnih.gov In the murine endotoxemia model, histological analysis revealed that ONO-2952 pretreatment suppressed the LPS-induced activation of TSPO-expressing microglia in the hippocampus. nih.govresearchgate.nethiroshima-u.ac.jp LPS administration significantly increased TSPO expression in activated microglia, and ONO-2952 pretreatment significantly reduced this expression. hiroshima-u.ac.jp

Translational Pharmacological Studies and Brain Occupancy

Translational pharmacological studies aim to bridge the gap between preclinical findings and potential clinical application by evaluating pharmacokinetic properties and target engagement. Studies have investigated the brain occupancy of ONO-2952 using positron emission tomography (PET). In conscious rhesus monkeys, ONO-2952 administered orally dose-dependently decreased the uptake of a TSPO-specific PET radioligand, [¹¹C]PBR28, indicating binding to brain TSPO. researchgate.net Quantitative analysis showed that TSPO occupancy tended to increase in parallel with plasma concentration, reaching high levels. researchgate.net In rats, ONO-2952 brain TSPO occupancy of 50% or more was associated with the inhibition of stress-induced neurosteroid accumulation and noradrenaline release, and the alleviation of subsequent symptomatic responses. researchgate.netresearchgate.net ONO-2952 brain TSPO occupancy in rats was dose-dependent. researchgate.net These findings suggest that ONO-2952 has sufficient brain distribution in primates and that TSPO occupancy can be determined in humans using PET, supporting its potential for translational research. researchgate.net

Quantification of Brain TSPO Occupancy in Primate Models Using Positron Emission Tomography (PET)

The quantification of ONO-2952's occupancy of brain TSPO in conscious rhesus monkeys has been conducted using Positron Emission Tomography (PET) with [¹¹C]PBR28 as the radioligand. researchgate.netsnmjournals.org In vitro binding studies indicated that ONO-2952 binds potently to monkey brain TSPO with an affinity comparable to that observed in rats. researchgate.net Oral administration of ONO-2952 prior to PET scans resulted in a dose-dependent decrease in the uptake of [¹¹C]PBR28, without showing marked specificity for particular brain regions. researchgate.net Quantitative analysis using arterial input function revealed that TSPO occupancy in monkeys tended to increase in parallel with the plasma concentration of ONO-2952 following both single and repeated oral administrations, reaching up to 100% occupancy. researchgate.net These findings suggest that ONO-2952 adequately distributes into the brain in primates and that PET imaging can be a viable method for determining ONO-2952 TSPO occupancy in humans. researchgate.net

Correlation Between Plasma Concentration and TSPO Occupancy in Preclinical Species

Studies in preclinical species, including rats and monkeys, have investigated the relationship between ONO-2952 plasma concentration and its occupancy of brain TSPO. In rats, administration of ONO-2952 via drinking water led to an increase in plasma levels that correlated proportionally with increased levels of ONO-2952 in the brain (Spearman correlation rho = 0.66, p = 4.97 x 10⁻⁴, N = 24). researchgate.net Previous reports in rats indicated that a plasma concentration of 118 ± 24 ng/ml of ONO-2952 was associated with the occupancy of a significant fraction of brain TSPO. researchgate.net

In conscious rhesus monkeys, the quantitative analysis of PET data demonstrated that TSPO occupancy increased in parallel with the plasma concentration of ONO-2952 after single and repeated oral dosing. researchgate.net This correlation highlights the relationship between systemic exposure to ONO-2952 and its engagement with TSPO in the primate brain. The observed relationship between pharmacokinetics and TSPO occupancy in these preclinical studies supports the hypothesis that ONO-2952's binding to brain TSPO could potentially modulate neurosteroid production. nih.gov

Clinical Research and Translational Studies of Ono 2952

Early Phase Clinical Investigations in Healthy Adult Subjects

Early clinical studies in healthy volunteers were conducted to investigate the pharmacokinetic properties and TSPO occupancy of ONO-2952. nih.govnih.gov

Pharmacokinetic Characterization and Systemic Exposure Analysis

Single (SAD) and multiple (MAD) ascending dose escalation studies were conducted in healthy subjects to evaluate the pharmacokinetic profile of ONO-2952. nih.gov Plasma and urine pharmacokinetic profiles were determined. nih.gov

In the SAD study, plasma ONO-2952 concentrations peaked between 2.5 and 3.5 hours postdose. nih.gov Systemic exposure in the fasted state increased in a less than dose-proportional manner. nih.govcore.ac.uk Food intake significantly increased exposure compared with fasted conditions, with geometric mean ratios of Cmax ranging from 229% to 778% and AUClast ranging from 159% to 382% at different dose levels. nih.gov

In the MAD study, plasma ONO-2952 concentrations peaked between 3.0 and 4.0 hours postdose. nih.gov Systemic exposure increased in a slightly greater than dose-proportional manner. nih.gov Geometric mean accumulation ratios for AUC24 were 2.50 (95% CI: 2.09-2.98) at 30 mg, 2.23 (95% CI: 1.85-2.68) at 60 mg, and 2.73 (95% CI: 2.10-3.55) at 100 mg. nih.gov For Cmax, the accumulation ratios were 1.65 (95% CI: 1.43-1.90) at 30 mg, 1.56 (95% CI: 1.31-1.85) at 60 mg, and 1.85 (95% CI: 1.38-2.49) at 100 mg. nih.gov

These pharmacokinetic results supported the progression of ONO-2952 to further human studies. nih.gov

Evaluation of Translocator Protein 18 kDa (TSPO) Occupancy in the Human Brain via PET Imaging

A Phase 1 open-label, single-center, single-dose study utilized the TSPO-specific PET radioligand [11C]PBR28 to confirm the binding of ONO-2952 to brain TSPO in human subjects and evaluate brain TSPO occupancy. researchgate.netnih.govresearchgate.net Sixteen healthy subjects received a single oral dose of ONO-2952 at doses of 6, 20, 60, or 200 mg (n=4 per dose). researchgate.netnih.gov Two PET scans with [11C]PBR28 were conducted within 7 days, one at baseline and one 24 hours after ONO-2952 administration. researchgate.netnih.gov

TSPO occupancy by ONO-2952 was found to be dose-dependent across the 20-200 mg range, approaching saturation at the 200 mg dose in both the whole brain and in 15 predefined anatomic regions of interest (ROI). researchgate.netnih.gov The study demonstrated the engagement of ONO-2952 with brain TSPO in humans. researchgate.netnih.gov The relationship observed between pharmacokinetics and TSPO occupancy in this study supports the hypothesis that ONO-2952 may modulate neurosteroid production through binding to brain TSPO. researchgate.netnih.govresearchgate.net Studies in conscious rhesus monkeys also indicated that ONO-2952 has sufficient brain distribution and that TSPO occupancy in humans can be determined using PET. nih.govresearchgate.net

Exploratory Phase 2 Clinical Trials for Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D)

ONO-2952 has been investigated in exploratory Phase 2 clinical trials for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D). nih.govnih.govdrugbank.comdrugbank.com

Study Design and Methodological Considerations in Clinical Efficacy Trials

An exploratory proof-of-concept Phase 2, multi-center, randomized, double-blind, placebo-controlled study (NCT01844180) was conducted at 49 centers in the US to evaluate the efficacy of ONO-2952 in female subjects with IBS-D based on Rome III criteria. nih.govnih.gov Two hundred subjects were randomized to receive ONO-2952 at doses of 20 mg or 60 mg, or placebo. nih.govnih.gov Subjects recorded IBS symptoms daily using an e-diary during a 2-week baseline period, a 4-week treatment period, and for 4 weeks post-treatment. nih.govnih.gov

Another study (NCT01887002) was designed to evaluate the effects of ONO-2952 on pain perception produced by rectal distention in female subjects with IBS-D. drugbank.comnih.govmedpath.com This was an interventional, parallel-design study. medpath.com Female subjects aged 18-65 years with IBS-D according to Rome III criteria were included. medpath.com Subjects received either ONO-2952 active tablets or matching placebo every day for 2 weeks. medpath.com

Assessment of Clinical Efficacy Endpoints for IBS-D Symptomology

In the exploratory Phase 2 study (NCT01844180), the co-primary endpoints were selected based on FDA guidance and included three variables measured on continuous scales: daily ratings of worst abdominal pain, daily ratings of stool consistency using the 7-point Bristol Stool Scale (BSS), and frequency of stools per week. nih.govnih.gov These endpoints were assessed as the change from baseline to week 4. nih.govnih.gov

Over the 4-week treatment period, both ONO-2952 dose groups showed a greater decrease in IBS symptoms compared to placebo for all three co-primary endpoints in per-protocol analyses. nih.govnih.gov However, these improvements did not reach statistical significance at the 5% level. nih.govnih.gov The largest improvements in abdominal pain and stool frequency were observed in the group receiving ONO-2952 60 mg. nih.govnih.gov For stool consistency, the mean decreases in the number of days per week with at least one stool of BSS type 6 or 7 were similar in both ONO-2952 groups and were not significantly different from placebo. nih.gov

Quantification of abdominal pain reduction was a key efficacy endpoint in the Phase 2 IBS-D study. nih.govnih.govichgcp.net Daily ratings of the worst abdominal pain experienced during the past 24 hours were measured on a 0-10 numeric rating scale. nih.gov

Furthermore, in the FDA responder analyses, a greater percentage of subjects treated with ONO-2952 60 mg met responder criteria for abdominal pain at thresholds of ≥40% and ≥50% decrease from baseline compared to placebo. nih.gov A statistically significant improvement in abdominal pain with ONO-2952 60 mg versus placebo was observed for the ≥50% threshold (P < 0.05). nih.gov

Table: Summary of Key Abdominal Pain Findings in Exploratory Phase 2 IBS-D Study (ONO-2952 60 mg vs. Placebo)

| Endpoint | ONO-2952 60 mg | Placebo | Statistical Significance (vs. Placebo) | Source |

| Change from baseline to Week 4 in daily worst abdominal pain (per-protocol) | Improvement | Less | Not statistically significant (5% level) | nih.govnih.gov |

| Change from baseline to Week 3 in daily worst abdominal pain (per-protocol) | Improvement | Less | Statistically significant (P < 0.05) | nih.gov |

| FDA Responder (≥50% decrease in abdominal pain) over 4 weeks | Higher % | Lower % | Statistically significant (P < 0.05) | nih.gov |

Note: Data extracted from text and presented in a table format.

Another Phase 2 study (NCT01887002) specifically aimed to evaluate the change in pain intensity rating during rectal distention using a numeric pain rating scale over 2 weeks as a primary outcome measure. medpath.com

Evaluation of Stool Consistency and Frequency Improvements

In an exploratory phase 2 randomized, double-blind, placebo-controlled study involving female subjects with IBS-D, ONO-2952 was evaluated for its effects on various symptoms, including stool consistency and frequency. The study included subjects who met the Rome III criteria for IBS-D. Subjects recorded their symptoms daily throughout a baseline period, a 4-week treatment period, and a 4-week post-treatment period. The co-primary endpoints included the change from baseline to week 4 in stool consistency and stool frequency. nih.govnih.gov

Improvements in IBS symptoms, including stool consistency and frequency, were observed with ONO-2952 compared to placebo in per-protocol analyses across all three co-primary endpoints. nih.govnih.gov While these improvements did not consistently reach statistical significance at the 5% level across all measures and time points, the largest improvements in stool frequency were noted in subjects receiving the 60 mg dose of ONO-2952. nih.govnih.gov For stool consistency, mean decreases in the number of days per week with at least one stool of Bristol Stool Scale (BSS) type 6 or 7 were similar in both ONO-2952 dose groups tested. nih.gov

Data from responder analyses in the exploratory phase 2 study showed that a greater proportion of subjects treated with ONO-2952 60 mg met FDA responder criteria over the 4-week treatment period for single endpoints of stool consistency (26.7% vs. 10.9% for placebo), although the differences were not statistically significant. researchgate.net

Overall Clinical Outcomes and Implications for Continued Research in IBS-D

The results of this exploratory study warranted further evaluation of ONO-2952 to assess its potential as a treatment for IBS-D. nih.govnih.govresearchgate.net The rationale for testing ONO-2952 in IBS-D patients was based on its mechanism as a TSPO antagonist, which had shown in rat models to reduce stress-induced defecation, a relevant factor in IBS-D pathophysiology. nih.govnih.gov However, the study population did not appear to have high levels of anxiety or stress at baseline, suggesting that the observed effects might extend beyond a purely anti-stress mechanism or that stress plays a role in IBS-D regardless of baseline anxiety levels. nih.gov Continued research is needed to fully understand the therapeutic potential of ONO-2952 in IBS-D and to identify patient populations who might benefit most from this treatment.

Biomarker Development and Validation for Clinical Application

Biomarkers play a crucial role in translational research and clinical application, aiding in diagnosis, prognosis, prediction of therapeutic response, and monitoring of treatment effects. frontiersin.org In the context of ONO-2952, biomarker development has focused on its target, TSPO, and the physiological processes it influences.

Translocator Protein 18 kDa (TSPO) as a Potential Predictive Biomarker for Therapeutic Response

Translocator protein 18 kDa (TSPO) is a mitochondrial protein that is upregulated in various pathological conditions, including neuroinflammation and stress-related disorders. nih.govresearchgate.netuni-muenchen.deresearchgate.netacs.org ONO-2952 is a selective antagonist of TSPO. nih.govnih.govmedchemexpress.com Given the role of TSPO in neurosteroid synthesis and its association with stress responses, TSPO has been investigated as a potential predictive biomarker for the therapeutic response to ONO-2952. researchgate.netuni-muenchen.deresearchgate.net

Preclinical studies in rats demonstrated that ONO-2952's anti-stress effects were associated with a certain level of brain TSPO occupancy, suggesting a relationship between target engagement and therapeutic outcome. researchgate.netresearchgate.net Studies in conscious rhesus monkeys using positron emission tomography (PET) with a TSPO-specific radioligand, [¹¹C]PBR28, confirmed that ONO-2952 occupies brain TSPO in a dose-dependent manner. researchgate.netresearchgate.netresearchgate.netnih.gov These findings support the potential for using TSPO occupancy as a measure of target engagement in clinical trials. researchgate.netresearchgate.net

In healthy human subjects, a Phase 1 PET study using [¹¹C]PBR28 demonstrated dose-dependent occupancy of brain TSPO by ONO-2952, further supporting the use of TSPO imaging to assess target engagement in humans. nih.gov The relationship between ONO-2952 plasma concentration and TSPO occupancy observed in this study supports the hypothesis that ONO-2952 could modulate neurosteroid production by binding to brain TSPO. nih.gov

While the direct correlation between TSPO occupancy and clinical response to ONO-2952 in IBS-D patients requires further investigation, the preclinical and early clinical PET studies suggest that TSPO expression levels or occupancy could potentially serve as a predictive biomarker to identify individuals more likely to respond to TSPO-targeted therapies like ONO-2952. researchgate.netresearchgate.net

Clinical Utility of TSPO Imaging for Patient Stratification and Treatment Monitoring

TSPO imaging using PET has emerged as a tool to visualize and quantify TSPO expression in vivo. nih.govresearchgate.netmdpi.comnih.gov Due to TSPO's upregulation in activated microglia and astrocytes, TSPO PET imaging is often used as a marker of neuroinflammation. nih.govacs.orgmdpi.comnih.gov However, its potential clinical utility extends to other conditions where TSPO is involved, including potentially stress-related disorders and conditions like IBS-D, where neuroinflammation or altered neurosteroid signaling may play a role.

In the context of ONO-2952, TSPO imaging could potentially be used for patient stratification. Identifying patients with higher baseline levels of TSPO expression in relevant brain regions or the gut-brain axis might help select individuals who are more likely to benefit from TSPO antagonism. This approach aligns with the concept of precision medicine, tailoring treatments to specific patient characteristics. researchgate.net

Furthermore, TSPO imaging could be valuable for monitoring treatment response. Changes in TSPO binding or occupancy over the course of ONO-2952 treatment could provide a pharmacodynamic biomarker, indicating whether the drug is engaging its target effectively in the desired tissues. researchgate.netresearchgate.netnih.gov This could help optimize dosing strategies and assess treatment adherence. Studies in monkeys have shown that ONO-2952 TSPO occupancy can be determined using PET, reaching high levels with oral administration. researchgate.netresearchgate.net Similarly, human PET studies have confirmed dose-dependent TSPO occupancy by ONO-2952. nih.gov

The application of TSPO imaging in clinical trials of ONO-2952 can provide valuable translational data, linking target engagement to clinical outcomes and potentially informing future patient selection and treatment strategies. researchgate.netresearchgate.net

Identification of Other Potential Translational Biomarkers for ONO-2952 Efficacy

Beyond TSPO expression and occupancy, research into ONO-2952 and its mechanism of action may lead to the identification of other translational biomarkers. ONO-2952 is known to inhibit stress-induced neurosteroid accumulation and noradrenaline release in the rat brain. researchgate.netresearchgate.net Neurosteroids, such as allopregnanolone, are positive allosteric modulators of GABAA receptors and are involved in regulating anxiety and stress responses. uni-muenchen.de Changes in the levels of specific neurosteroids in plasma or cerebrospinal fluid following ONO-2952 administration could serve as pharmacodynamic biomarkers, reflecting the drug's effect on neurosteroid synthesis. uni-muenchen.de

Given the link between TSPO, neuroinflammation, and stress, inflammatory markers could also be potential translational biomarkers. Preclinical studies have shown that ONO-2952 suppressed the release of pro-inflammatory cytokines in cultured microglia. researchgate.net Monitoring levels of circulating or tissue-specific inflammatory cytokines or other inflammatory mediators in IBS-D patients treated with ONO-2952 could provide insights into the drug's anti-inflammatory effects and their correlation with symptom improvement. researchgate.netmdbneuro.com

Therapeutic Potential and Future Research Directions for Ono 2952

ONO-2952 as a Novel Therapeutic for Stress-Related and Neuroinflammatory Disorders

Research into ONO-2952 has primarily focused on its ability to exert anti-stress effects and modulate neuroinflammatory processes, suggesting its potential as a novel therapeutic agent for conditions where these factors play a significant role. medchemexpress.comnih.govresearchgate.netnih.govpatsnap.comresearchgate.net

Implications for the Management of Irritable Bowel Syndrome (IBS)

Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by symptoms such as abdominal pain and altered bowel habits, often exacerbated by psychological stress. nih.gov TSPO has been considered a therapeutic target for ameliorating both stress and colon inflammation, which are relevant to the pathophysiology of IBS. frontiersin.org

Preclinical studies using rodent models of stress-induced IBS symptoms have investigated the effects of ONO-2952. Oral administration of ONO-2952 has been shown to attenuate stress-induced defecation and rectal hyperalgesia in rats. researchgate.netpatsnap.comnih.govresearchgate.net These effects were reported to be equivalent in efficacy to a 5-HT3 receptor antagonist, a class of drugs used in IBS treatment. patsnap.comnih.govresearchgate.net Furthermore, ONO-2952 suppressed cholecystokinin-induced anxiety-like behavior in rats, demonstrating an efficacy comparable to psychotropic drugs. researchgate.netpatsnap.comnih.govresearchgate.net Notably, in non-stressed rats, ONO-2952 did not affect spontaneous defecation, gastrointestinal transit, visceral nociceptive threshold, or neurosteroid production, even at doses significantly higher than those effective in stress models. researchgate.netpatsnap.comnih.gov These findings suggest that ONO-2952's effects are particularly relevant in the context of stress-induced abnormalities. patsnap.comnih.gov

Clinical evaluation of ONO-2952 in female subjects with diarrhea-predominant IBS (IBS-D) has also been conducted in exploratory studies. patsnap.comfrontiersin.orgmdpi.comnih.gov While improvements in IBS symptoms were observed with ONO-2952 over placebo in per-protocol analyses for abdominal pain, stool consistency, and stool frequency, these improvements did not consistently reach statistical significance at the 5% level across all endpoints and time points in one study. mdpi.comnih.gov However, evidence of clinical efficacy in reducing IBS-related symptoms was reported, particularly with a 60 mg dose showing the largest improvement in worst abdominal pain at week 3 in one study. mdpi.comnih.gov These results have supported the rationale for further evaluation of ONO-2952 as a potential treatment for IBS-D. nih.gov

Potential in the Development of Antidepressant Therapies

TSPO is increasingly recognized for its involvement in neuroinflammation and its potential as a biomarker for brain injury and inflammation, factors implicated in depressive disorders. nih.govresearchgate.netnih.gov Research has explored the potential of TSPO antagonists like ONO-2952 in the development of antidepressant therapies. nih.govresearchgate.net

Preclinical studies using animal models of depression, such as the chronic social defeat stress model in mice, have investigated the antidepressant-like effects of ONO-2952. nih.govresearchgate.netresearchgate.net In these models, chronic social defeat stress can lead to microglial activation and increased expression of TSPO in brain regions associated with depressive-like behaviors, including the amygdala, ventral hippocampus, and nucleus accumbens. nih.govpatsnap.comresearchgate.net This is associated with an increase in pro-inflammatory cytokine production. nih.govpatsnap.com

Treatment with ONO-2952 during chronic social defeat stress has been shown to ameliorate impairments in social avoidance and anxiety-like behaviors in mice. nih.govpatsnap.comresearchgate.netresearchgate.net Furthermore, ONO-2952 treatment suppressed pro-inflammatory cytokine production in these animals. nih.govpatsnap.comresearchgate.netresearchgate.net In vitro analysis also demonstrated that ONO-2952 suppressed the release of pro-inflammatory cytokines and mitochondrial reactive oxygen species in cultured microglia stimulated by lipopolysaccharide. nih.govpatsnap.comresearchgate.net These findings suggest that ONO-2952 may exert its anti-stress and antidepressant-like effects by inhibiting neuroinflammation induced by microglial hyperactivation. nih.govpatsnap.comresearchgate.net Targeting TSPO with compounds like ONO-2952 is therefore being explored as a potential strategy for developing antidepressants that could reduce susceptibility to chronic stress and potentially aid in relapse prevention in depression. nih.govpatsnap.comresearchgate.netresearchgate.net

Expanding Therapeutic Applications Beyond Current Indications

The role of TSPO in various physiological and pathological processes suggests that the therapeutic potential of ONO-2952 may extend beyond its current primary indications.

Exploration of Efficacy in Other Neuropsychiatric Conditions Involving Neuroinflammation or Stress Pathways

Given ONO-2952's mechanism as a TSPO antagonist and its demonstrated effects on neuroinflammation and stress responses, its potential efficacy in other neuropsychiatric conditions where these pathways are implicated warrants exploration. Conditions such as anxiety disorders, post-traumatic stress disorder (PTSD), and potentially certain neurodegenerative diseases with a significant neuroinflammatory component could be areas for future investigation. While specific studies on ONO-2952 in these conditions were not detailed in the provided information, the rationale for such investigations is supported by its pharmacological profile. medchemexpress.com

Investigation in Contexts of Immune System Dysregulation (as indicated by TSPO involvement)

TSPO is involved in various cellular functions, including those related to the immune system. nih.govpatsnap.com Its expression can be upregulated in contexts of inflammation, not limited to the central nervous system. frontiersin.org The involvement of TSPO in inflammatory responses suggests that ONO-2952, as a TSPO antagonist, could have therapeutic relevance in conditions characterized by immune system dysregulation. medchemexpress.com Preclinical models have shown that TSPO-binding drugs can be efficacious in ameliorating inflammation in various disorders, including autoimmune conditions. frontiersin.org The anti-inflammatory effects of ONO-2952 observed in neuroinflammation models, such as the suppression of pro-inflammatory cytokines, further support the potential for investigating its role in systemic or localized immune system dysregulation. nih.govnih.govpatsnap.comresearchgate.net

Advanced Methodological Approaches in ONO-2952 Research

Research into ONO-2952 has employed a range of methodological approaches to understand its pharmacology and potential therapeutic effects. Preclinical studies have heavily relied on in vivo animal models to investigate its effects on stress-induced behaviors, visceral hypersensitivity, and depressive-like symptoms. researchgate.netnih.govpatsnap.comresearchgate.netnih.govresearchgate.netono-pharma.com These models include restraint stress models and chronic social defeat stress models in rats and mice. researchgate.netnih.govpatsnap.comresearchgate.netnih.govresearchgate.net Behavioral tests such as assessing defecation, rectal hyperalgesia, social avoidance, and anxiety-like behaviors have been crucial in evaluating efficacy in these models. researchgate.netnih.govpatsnap.comresearchgate.netnih.govresearchgate.net

In vitro studies using cultured microglia have been utilized to investigate the cellular mechanisms of ONO-2952, such as its effects on the release of pro-inflammatory cytokines and mitochondrial reactive oxygen species. nih.govpatsnap.comresearchgate.net Biochemical assays, including those measuring TSPO binding affinity and neurosteroid production, have also been employed to understand its interaction with the target protein and its downstream effects. medchemexpress.comresearchgate.netnih.gov

Further Quantitative Analysis of TSPO Occupancy in Diverse Clinical Populations

Quantitative analysis of TSPO occupancy is crucial for understanding the pharmacodynamics of ONO-2952 and its potential efficacy across different patient groups. A Phase 1 PET study using [11C]PBR28 in healthy adult subjects demonstrated dose-dependent TSPO occupancy by ONO-2952, approaching saturation at higher doses. nih.gov This study confirmed that ONO-2952 engages brain TSPO in humans and that TSPO occupancy can be determined using PET imaging. nih.gov

Future research needs to extend these quantitative analyses to diverse clinical populations who may present with altered TSPO expression levels or binding characteristics due to their disease state or other demographic factors. For instance, conditions associated with neuroinflammation or microglial activation, where TSPO levels are often upregulated, may influence ONO-2952 binding and occupancy. uni-muenchen.deresearchgate.netspringermedizin.deacs.org Studying TSPO occupancy in patient populations relevant to ONO-2952's potential indications, such as those with stress-related disorders or conditions involving neuroinflammation, is essential to determine optimal dosing and predict therapeutic response.

A study in conscious rhesus monkeys also measured ONO-2952 brain TSPO occupancy using PET with [11C]PBR28, showing dose-dependent occupancy that correlated with plasma concentration and reached up to 100% saturation. researchgate.net These findings support the feasibility of determining ONO-2952 TSPO occupancy in humans using PET. researchgate.net

| Study Population | Method Used for TSPO Occupancy | Key Finding | Citation |

| Healthy Adult Subjects | PET with [11C]PBR28 | Dose-dependent TSPO occupancy, approaching saturation at 200 mg. nih.gov | nih.gov |

| Conscious Rhesus Monkeys | PET with [11C]PBR28 | Dose-dependent TSPO occupancy correlating with plasma concentration, up to 100%. | researchgate.net |

Integration of Advanced Neuroimaging Techniques (e.g., fMRI in conjunction with PET) for Mechanism Elucidation

Integrating advanced neuroimaging techniques such as fMRI with PET can provide a more comprehensive understanding of how ONO-2952 exerts its effects. While PET can quantify TSPO occupancy and provide insights into neuroinflammation or neurosteroid synthesis pathways, fMRI can assess functional brain connectivity and activity. openaccessjournals.commdpi-res.com

Given that ONO-2952 is being investigated for conditions potentially involving altered brain-gut interactions under stress and neuroinflammation, combining PET (to assess TSPO engagement and neuroinflammatory markers) with fMRI (to assess functional changes in relevant brain circuits) could elucidate the neural mechanisms underlying its therapeutic effects. ono-pharma.comacs.orgresearchgate.net For example, in rodent models of chronic social defeat stress, ONO-2952 ameliorated behavioral impairments and suppressed pro-inflammatory cytokine production in brain regions implicated in depressive-like behaviors, such as the amygdala, ventral hippocampus, and nucleus accumbens. researchgate.netnih.gov Concurrent fMRI in such models or in clinical studies could reveal how ONO-2952-mediated TSPO antagonism impacts the activity and connectivity of these stress-related brain areas.

Prospective Studies on Long-Term Effects and Sustained Efficacy of TSPO Antagonism

While preclinical studies have shown acute anti-stress effects of ONO-2952, prospective studies are needed to evaluate its long-term effects and sustained efficacy. nih.govbohrium.com The role of TSPO in chronic conditions and the potential for adaptive changes in the TSPO system or related pathways over time warrant investigation. uni-muenchen.de

Research should focus on whether the initial benefits observed with ONO-2952 treatment are maintained over extended periods and if chronic TSPO antagonism leads to any delayed or cumulative effects on brain function or behavior. Studies in animal models of chronic stress have provided initial evidence of ONO-2952's anti-stress effects, but long-term studies are necessary to fully understand the implications of sustained TSPO modulation. researchgate.netnih.gov

Unexplored Research Avenues and Persistent Challenges

Several unexplored research avenues and persistent challenges exist in the development of ONO-2952 and other TSPO antagonists.

Comprehensive Investigation of Potential Drug Resistance Mechanisms Specific to TSPO Antagonists

The potential for drug resistance mechanisms to emerge with the long-term use of TSPO antagonists like ONO-2952 is an important, yet largely unexplored, area. While drug resistance is a known challenge in therapies targeting various pathways, including those involved in cancer and inflammation, specific mechanisms related to TSPO antagonism have not been extensively studied. google.comthno.org

Future research should investigate if chronic exposure to ONO-2952 can lead to compensatory changes in TSPO expression, binding affinity, or downstream signaling pathways that could diminish its effectiveness over time. Understanding these potential resistance mechanisms is crucial for optimizing treatment strategies and potentially developing methods to overcome or prevent resistance.

Development and Evaluation of Synergistic Combination Strategies with Existing Therapies

Exploring synergistic combination strategies with existing therapies represents another important research avenue. Given the multifaceted roles of TSPO in neuroinflammation, neurosteroidogenesis, and mitochondrial function, combining ONO-2952 with agents targeting complementary pathways could potentially enhance therapeutic efficacy or broaden the spectrum of treatable conditions. bohrium.comuni-muenchen.deresearchgate.net

For conditions where ONO-2952 might be used, such as stress-related disorders or those with an inflammatory component, combining it with existing treatments like antidepressants, anxiolytics, or anti-inflammatory agents could offer synergistic benefits. bohrium.comresearchgate.netnih.gov Research is needed to identify rational combinations based on the underlying pathophysiology of specific conditions and to evaluate the efficacy and potential interactions of such combinations in preclinical models and clinical trials. arvojournals.org

Q & A

Q. What is the pharmacological mechanism of ONO-2952 in preclinical models of stress-related gastrointestinal disorders?

ONO-2952 is a potent and selective antagonist of translocator protein 18 kDa (TSPO), with high affinity for both rat and human TSPO (Ki: 0.33–9.30 nM). Preclinical studies demonstrate that ONO-2952 reduces stress-induced defecation and visceral hyperalgesia in rodent models by modulating neurosteroid synthesis and noradrenergic signaling. For example, in restraint-stressed rats, ONO-2952 significantly decreased fecal output and rectal hypersensitivity, likely via inhibition of stress-induced neurosteroid accumulation .

Q. How is TSPO occupancy by ONO-2952 measured in translational research?

Positron emission tomography (PET) with the radioligand [11C]PBR28 is used to quantify TSPO occupancy in primates and humans. In conscious rhesus monkeys, oral administration of ONO-2952 resulted in dose-dependent TSPO occupancy (up to 100%) that correlated with plasma drug concentration. This method was validated in human Phase 1 studies, where whole-brain occupancy approached saturation at 200 mg, supporting its use as a biomarker for target engagement in clinical trials .

Q. What experimental designs are recommended for assessing ONO-2952’s efficacy in stress-related behavioral models?

Key methodologies include:

- Restraint stress paradigms : Administering ONO-2952 2 hours before stress induction to evaluate defecation frequency and visceral pain thresholds .

- Visceral hyperalgesia assays : Measuring colorectal distension thresholds in rats to quantify antinociceptive effects .

- Dose-response studies : Testing single and repeated doses to establish pharmacokinetic-pharmacodynamic (PK-PD) relationships, as seen in primate PET studies .

Advanced Research Questions

Q. How do contradictory findings with TSPO-targeting drugs (e.g., PK11195 vs. ONO-2952) inform mechanistic hypotheses?

While ONO-2952 reduces stress-induced symptoms, other TSPO ligands like PK11195 exacerbate colonic inflammation in preclinical models. This discrepancy may arise from differences in binding modes (agonist vs. antagonist) or tissue-specific TSPO functions. To resolve this, researchers should:

Q. What methodological limitations were observed in the Phase 2 trial of ONO-2952 for IBS-D, and how can future trials address them?

The Phase 2 trial (NCT01844180) failed to meet co-primary endpoints (abdominal pain, stool consistency, frequency) despite promising trends. Methodological improvements include:

- Endpoint refinement : Using the FDA responder criteria (≥30% pain reduction + stool consistency improvement) as a composite endpoint, which showed a 20.0% response rate for ONO-2952 60 mg vs. 6.5% for placebo .

- Patient stratification : Enriching for biomarkers like baseline neurosteroid levels or noradrenergic activity to identify responders .

Q. How can PET imaging optimize dosing regimens for ONO-2952 in CNS disorders?

PET studies in humans revealed that TSPO occupancy plateaus at 200 mg, with an estimated Ki of 24.1–72.2 nM. To design CNS trials:

Q. Why does ONO-2952 exhibit species-specific differences in TSPO binding affinity, and how does this impact translational research?

ONO-2952 binds rat and human TSPO with similar Ki values (0.33–9.30 nM), but primate PET data suggest interspecies variability in brain penetration. Researchers should:

- Validate cross-species TSPO homology via crystallography or mutagenesis studies .

- Perform microdialysis in preclinical models to measure free drug concentrations in target tissues .

Methodological Guidance

Q. What statistical approaches are suitable for analyzing conflicting preclinical and clinical data?

- Meta-analysis : Pool data from rodent stress models (e.g., defecation frequency, hyperalgesia) to identify dose-response consistency .

- Bayesian modeling : Incorporate prior probabilities from Phase 2 trends (e.g., 68.9% adequate relief with 60 mg vs. 56.5% placebo) to power Phase 3 trials .

Q. How can researchers address the unclear molecular function of TSPO in mechanistic studies?

- Knockout models : Compare ONO-2952’s effects in TSPO-deficient vs. wild-type animals to isolate TSPO-dependent pathways .

- Multi-omics integration : Pair transcriptomic data with metabolomic profiling of neurosteroids in stressed models .

Tables

Q. Table 1. Key Pharmacodynamic Findings from Preclinical Studies

| Model | Outcome | Dose (mg/kg) | Reference |

|---|---|---|---|

| Restraint-stressed rat | ↓ Defecation frequency | 3–30 | |

| Colorectal distension | ↑ Pain threshold (≥10 mg/kg) | 10–30 | |

| Primate PET | TSPO occupancy = 50–100% | 6–200 |

Q. Table 2. Phase 2 Clinical Trial Secondary Endpoints

| Endpoint | ONO-2952 60 mg (%) | Placebo (%) | p-value |

|---|---|---|---|

| FDA responder criteria | 20.0 | 6.5 | 0.06 |

| Adequate relief | 68.9 | 56.5 | 0.15 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.